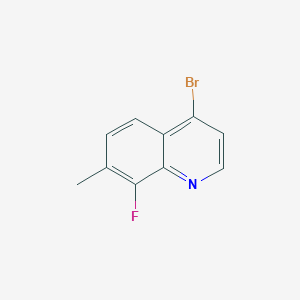

4-Bromo-8-fluoro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-fluoro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQCBWTRHNYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719905 | |

| Record name | 4-Bromo-8-fluoro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375302-38-7 | |

| Record name | 4-Bromo-8-fluoro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 4-Bromo-8-fluoro-7-methylquinoline

Executive Summary

This technical guide outlines the optimized synthetic pathway for 4-Bromo-8-fluoro-7-methylquinoline , a high-value heterocyclic scaffold often utilized in the development of fluoroquinolone antibiotics and kinase inhibitors.

While direct halogenation of the quinoline core often yields inseparable regioisomers, this guide details a de novo ring construction strategy (Gould-Jacobs reaction). This approach guarantees regiochemical purity by fixing the 7-methyl and 8-fluoro substituents on the aniline starting material prior to cyclization. The 4-bromo functionality is subsequently installed via nucleophilic substitution of a 4-hydroxy intermediate, utilizing phosphorus oxybromide (

Key Advantages of this Route:

-

Regiospecificity: The 8-fluoro and 7-methyl positions are locked by the starting material, preventing isomer formation.

-

Scalability: The protocol avoids cryogenic lithiation steps, utilizing robust thermal cyclization suitable for multi-gram to kilogram batches.

-

Cost-Efficiency: Reagents (EMME, Dowtherm A) are inexpensive commodity chemicals.

Retrosynthetic Analysis

The structural dissection of the target molecule reveals that the pyridine ring (containing the C4-Br) is the logical site for disconnection. The C4-Br bond is derived from a C4-OH equivalent, which traces back to an acyclic aniline precursor.

Logical Disconnections:

-

C4-Br Transformation: The bromine is installed via the "OH-to-Br" switch using a bromophosphorus agent.

-

Heterocycle Formation: The 4-hydroxyquinoline core is formed via thermal cyclization of an anilinomethylenemalonate.[1]

-

Starting Material: The regiochemistry dictates the use of 2-Fluoro-3-methylaniline . Cyclization occurs at the sterically accessible ortho position (C6 of the aniline), which becomes C5 of the quinoline, placing the fluorine at C8 and methyl at C7.

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry of the 7-Me and 8-F substituents.

Detailed Synthetic Pathway[1][2][3][4]

The synthesis proceeds through four distinct stages. The critical step is the thermal cyclization (Step 2), which requires precise temperature control to ensure ring closure without charring.

Workflow Diagram

Figure 2: Forward synthesis workflow. Note the high-temperature requirement in Step 2.

Experimental Protocols

Step 1: Condensation to Form Enamine

Reaction: Nucleophilic addition-elimination of aniline to Diethyl ethoxymethylenemalonate (EMME).

-

Reagents:

-

2-Fluoro-3-methylaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

-

Procedure:

-

Charge a round-bottom flask with 2-Fluoro-3-methylaniline and EMME. No solvent is required (neat reaction).

-

Fit the flask with a Dean-Stark trap or a simple distillation head to remove ethanol byproduct.

-

Heat the mixture to 110–120°C for 2–3 hours.

-

Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the aniline.

-

Workup: Cool the mixture. The product often solidifies. Recrystallize from hexane/ethanol or use directly if purity is >95% by NMR.

-

Step 2: Gould-Jacobs Cyclization

Reaction: Thermal electrocyclic ring closure. Critical Control Point: Temperature must exceed 250°C.

-

Reagents:

-

Enamine intermediate (from Step 1)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Solvent volume: ~10 mL per gram of substrate.

-

-

Procedure:

-

Heat the Dowtherm A to a rolling reflux (~257°C ) in a multi-neck flask equipped with an air condenser.

-

Add the Enamine intermediate portion-wise (solid or warm solution) to the boiling solvent. Caution: Rapid ethanol evolution causes foaming.

-

Maintain reflux for 30–60 minutes.

-

Workup: Cool to room temperature. Dilute with hexane (non-polar antisolvent). The quinolone ester usually precipitates as a beige solid. Filter and wash with hexane to remove Dowtherm A.

-

Step 3: Saponification and Decarboxylation

Reaction: Hydrolysis of the C3-ester followed by thermal loss of

-

Reagents:

-

Quinoline-3-carboxylate ester (from Step 2)

-

NaOH (10% aqueous solution)

-

Ethanol (co-solvent)[2]

-

-

Procedure:

-

Reflux the ester in NaOH/Ethanol (1:1) for 2 hours until the solution becomes clear (formation of carboxylate salt).

-

Acidify with HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.[3]

-

Decarboxylation: Heat the dry carboxylic acid solid in a flask with diphenyl ether to 240°C until gas evolution (

) ceases (approx. 30-45 mins). -

Isolation: Cool and dilute with hexane. Filter the precipitate.[3] This is 8-Fluoro-7-methylquinolin-4-ol .

-

Step 4: Bromination (The "POBr3" Reaction)

Reaction: Conversion of 4-quinolinol to 4-bromoquinoline.

-

Reagents:

-

8-Fluoro-7-methylquinolin-4-ol (1.0 eq)

-

Phosphorus oxybromide (

) (1.5 – 2.0 eq) -

Optional: Anhydrous Toluene or DCE (if melt is difficult to handle).

-

-

Procedure:

-

Safety: Perform in a well-ventilated fume hood.

reacts violently with moisture. -

Mix the quinolinol and

in a dry flask. -

Heat to 140°C (neat melt) or reflux in toluene for 2–4 hours.

-

Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/water with vigorous stirring. Exothermic!

-

Neutralization: Adjust pH to ~8-9 using saturated

or -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Analytical Validation (QC)

To confirm the identity of 4-Bromo-8-fluoro-7-methylquinoline , compare analytical data against these expected values:

| Technique | Expected Signal / Characteristic | Structural Insight |

| 1H NMR | Doublet of doublets at ~7.5-8.0 ppm range. | Characteristic of H5/H6 coupling on the benzene ring. |

| 1H NMR | Singlet at ~8.5-8.8 ppm. | The H2 proton (adjacent to Nitrogen) is highly deshielded. |

| 1H NMR | Doublet at ~2.4-2.5 ppm. | Methyl group at C7 (coupling with F8). |

| LC-MS | M+H peak at ~240/242 amu. | 1:1 isotopic pattern confirms presence of one Bromine atom. |

| 19F NMR | Single peak ~ -120 to -140 ppm. | Confirms presence and integrity of the Fluorine atom. |

Troubleshooting & Optimization

-

Incomplete Cyclization (Step 2): If the yield is low, ensure the temperature is actually reaching >250°C. If the solvent boils below this, the ring closure (activation energy barrier) will not occur. Use fresh Dowtherm A.

-

Incomplete Bromination (Step 4): If starting material (4-OH) remains, add 0.5 eq of

(Phosphorus tribromide) to the -

Regiochemistry Verification: If there is doubt about the position of the methyl/fluoro groups, a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment is recommended. A correlation should be observed between the Methyl protons and the H6 aromatic proton, but not the H2 proton.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895. Link

-

BenchChem Technical Guide. (2025). "Synthesis of 7-Bromo-4-chloro-8-methylquinoline." BenchChem Protocols. Link

-

Biotage Application Note. (2015). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C." Biotage Applications. Link

-

Sigma-Aldrich. "2-Fluoro-3-methylaniline Product Specification & Safety Data Sheet." Link

-

Li, J. J. (2014). "Gould-Jacobs Reaction."[1][4][5] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Sources

Technical Guide: Precision Synthesis of 8-Fluoro-7-Methylquinoline Scaffolds

Executive Summary

The 8-fluoro-7-methylquinoline core represents a high-value pharmacophore in medicinal chemistry, particularly within the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2] The specific substitution pattern—a fluorine atom at C8 and a methyl group at C7—offers unique advantages:

-

C8-Fluorine: Enhances metabolic stability by blocking oxidative metabolism at a traditionally labile site while modulating the pKa of the quinoline nitrogen (N1) via inductive withdrawal.[1][2]

-

C7-Methyl: Provides a steric handle and a "benzylic" site susceptible to radical halogenation, allowing for late-stage diversification (e.g., introduction of piperazinyl side chains).[1][2]

This guide details the Gould-Jacobs cyclization as the primary, high-fidelity route to this scaffold.[2] Unlike the Skraup reaction, which can be violent and yield regioisomeric mixtures, the Gould-Jacobs protocol offers superior regiocontrol, safety, and scalability.

Strategic Retrosynthesis & Regiocontrol[2]

The synthesis hinges on the regioselective closure of the pyridine ring onto the benzene substrate.[1][2]

The Substrate: 2-Fluoro-3-methylaniline (CAS 1978-33-2).[2] The Logic:

-

N1 Anchoring: The amine of the aniline becomes N1 of the quinoline.[1]

-

C8 Blocking: The fluorine at the ortho position (relative to the amine) blocks cyclization at that site.[1]

-

C6 Closure: Cyclization is forced to occur at the open ortho position (C6 of the aniline).

-

Result: The carbon originally carrying the fluorine becomes C8; the carbon carrying the methyl (originally C3) becomes C7.

Diagram 1: Retrosynthetic Logic Tree

Caption: Retrosynthetic breakdown demonstrating how the 2-fluoro substituent directs regioselectivity.

Experimental Protocols

Protocol A: The Gould-Jacobs Cyclization (Primary Route)

Objective: Synthesis of 8-fluoro-7-methyl-4-hydroxyquinoline (4-quinolone tautomer).[1][2] Rationale: This route avoids hazardous oxidants (arsenic acid/nitrobenzene) used in Skraup synthesis and yields a 4-hydroxy intermediate, which is versatile for further functionalization (e.g., conversion to 4-chloro).[2]

Phase 1: Condensation

Reagents:

Procedure:

-

Charge a reaction vessel with 2-fluoro-3-methylaniline and EMME.

-

Heat the mixture to 110–120°C for 2–3 hours.

-

Process Control: Monitor the evolution of ethanol vapor. A distillation head can be used to remove ethanol, driving the equilibrium forward.

-

Endpoint: TLC or HPLC should show consumption of aniline and formation of the anilinoacrylate intermediate.

-

Workup: Cool to room temperature. The intermediate often solidifies. Recrystallize from hexane/ethanol if necessary, though crude is often sufficient for the next step.

Phase 2: Thermal Cyclization

Reagents:

-

Heat Transfer Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic) or Diphenyl ether.[1]

Procedure:

-

Pre-heat Dowtherm A (10 volumes relative to mass of intermediate) to 250–260°C (Reflux). Critical: The high temperature is required to overcome the activation energy of the intramolecular electrophilic aromatic substitution.[2]

-

Add the intermediate portion-wise or as a hot solution to the refluxing solvent. Safety Note: Addition causes rapid ethanol expansion; ensure ample headspace.

-

Maintain reflux for 45–90 minutes.

-

Workup: Cool the mixture to ~80°C. Add a non-polar solvent (e.g., Hexane or Heptane) to precipitate the polar 4-hydroxyquinoline product.

-

Filter the solids and wash extensively with hexane to remove Dowtherm A.

Phase 3: Hydrolysis & Decarboxylation

Reagents:

Procedure:

-

Reflux the ester in 10% NaOH for 2–4 hours (Saponification).

-

Acidify with HCl to precipitate the carboxylic acid.

-

Decarboxylation: Heat the dry carboxylic acid in a high-boiling solvent (e.g., Quinoline or Diphenyl ether) to 240°C until CO2 evolution ceases.[1]

-

Result: 8-Fluoro-7-methyl-4-hydroxyquinoline.

Protocol B: Aromatization to Parent Quinoline (Optional)

If the fully aromatic quinoline (without the 4-OH) is required:

-

Chlorination: Treat the 4-hydroxy compound with POCl3 (neat, reflux, 2h) to yield 4-chloro-8-fluoro-7-methylquinoline .

-

Hydrogenolysis: Subject the 4-chloro derivative to catalytic hydrogenation (H2, Pd/C, MeOH, Et3N) to remove the chlorine atom.[1]

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Scientific Rationale |

| Condensation Temp | 110–120°C | Sufficient to drive off ethanol byproduct; too low results in incomplete conversion.[2] |

| Cyclization Temp | >250°C | The activation energy for closing the ring onto the electron-rich aromatic system is high.[1][2] |

| Regioselectivity | >95% C6-Closure | The C2-Fluorine sterically and electronically disfavors closure at the C2 position.[2] |

| Solvent (Cyclization) | Dowtherm A | High boiling point (258°C) and inertness are essential.[1] |

Workflow Visualization

Diagram 2: Synthetic Workflow (Gould-Jacobs)[2]

Caption: Step-by-step reaction workflow for the Gould-Jacobs synthesis of the target scaffold.

Safety & Handling (Self-Validating Protocols)

-

Thermal Hazards: The cyclization step involves temperatures >250°C. Use a blast shield. Ensure the reaction vessel is rated for high thermal stress.

-

Validation: Check solvent boiling point vs. heating bath setpoint. Never heat a closed system unless designed (autoclave).

-

-

Fluorine Chemistry: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[1]

-

Validation: Have calcium gluconate gel available in the lab whenever handling fluorinated aromatics.

-

-

POCl3 Handling (If Protocol B is used): Reacts violently with water.

-

Validation: Quench POCl3 reactions by slowly adding the reaction mixture to ice/water, never water to the mixture.

-

References

-

Gould-Jacobs Reaction Overview. Wikipedia.[2] Available at: [Link][1][2]

-

Quinolin-4-ones: Methods of Synthesis and Application. MDPI Molecules. Available at: [Link][2]

-

Synthesis of Fluorinated Quinoline Analogs. National Institutes of Health (PMC). Available at: [Link]

Sources

The Fluorinated Quinoline Scaffold: Technical Profiling of 4-Bromo-8-fluoro-7-methylquinoline

Executive Summary: The Strategic Value of the Scaffold

4-Bromo-8-fluoro-7-methylquinoline represents a high-value "privileged structure" in medicinal chemistry, specifically designed to address common failure modes in drug discovery: metabolic instability and poor membrane permeability.

Unlike the ubiquitous 6-fluoroquinolones (common in antibiotics), the 8-fluoro-7-methyl substitution pattern offers a distinct pharmacological profile. The 8-fluorine atom lowers the basicity of the quinoline nitrogen via inductive effects, reducing lysosomal trapping and improving oral bioavailability. Meanwhile, the C4-bromide serves as a highly reactive "warhead" for palladium-catalyzed cross-couplings, allowing rapid diversification into kinase inhibitors or antibacterial agents.

This guide provides a rigorous technical analysis of its chemical properties, synthesis, and reactivity, serving as a blueprint for its application in lead optimization.

Physicochemical Profile & Structural Logic

The utility of this molecule is dictated by the electronic interplay between its three substituents.

| Property | Value (Predicted/Observed) | Structural Logic |

| Molecular Formula | Core scaffold. | |

| Molecular Weight | 240.07 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| ClogP | ~3.2 - 3.5 | The 7-methyl group increases lipophilicity compared to the parent quinoline, aiding hydrophobic pocket binding. |

| pKa (Quinoline N) | ~2.5 - 3.0 | Critical Feature: The 8-F atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa compared to unsubstituted quinoline (~4.9). This reduces protonation at physiological pH. |

| H-Bond Acceptors | 2 (N, F) | The 8-F can act as a weak acceptor or modulate the H-bond accepting capability of the adjacent Nitrogen. |

| Metabolic Stability | High | The 8-position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this metabolic soft spot. |

Synthetic Accessibility: The Gould-Jacobs Route[1]

While direct bromination of quinolines is possible, it often lacks regioselectivity. The most robust industrial route to 4-Bromo-8-fluoro-7-methylquinoline is the Gould-Jacobs reaction , starting from a specific aniline precursor. This ensures the substituents are locked in the correct positions before the pyridine ring is closed.

Retrosynthetic Analysis & Workflow

The synthesis constructs the pyridine ring onto the benzene ring. The critical step is the thermal cyclization of the enamine intermediate.

Figure 1: Step-wise synthesis via the Gould-Jacobs protocol. The 8-F and 7-Me positions are defined by the starting aniline, preventing regio-isomeric mixtures.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation)

-

Charge a reaction vessel with 2-fluoro-3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open reflux to drive equilibrium.

-

Checkpoint: Monitor TLC for disappearance of aniline.

Step 2: Cyclization (The Critical Step)

-

Add the crude enamine to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Note: High temperature is required to overcome the activation energy of aromatic cyclization.

-

Stir for 30–60 minutes.

-

Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxyquinoline intermediate. Filter and wash to remove Dowtherm A.

Step 3: Bromination (The Warhead Installation)

-

Suspend the 8-fluoro-7-methylquinolin-4-ol (1.0 eq) in acetonitrile or toluene.

-

Add Phosphorus Oxybromide (

) (1.5 eq) carefully (exothermic). -

Heat to 80°C for 3 hours.

-

Quench: Pour onto ice/water containing

. Caution: Hydrolysis of excess -

Extract with Ethyl Acetate, dry over

, and concentrate.

Reactivity & Functionalization: The "Reactivity Hub"

The 4-bromo substituent is significantly more reactive than the 8-fluoro or the quinoline nitrogen, allowing for chemoselective transformations.

Divergent Reactivity Map

Figure 2: The C4-position serves as the primary electrophilic site. The 8-F remains intact under these conditions, preserving the physicochemical profile.

Protocol: Suzuki-Miyaura Cross-Coupling

Target: Installation of aryl groups at C4.

Rationale: The electron-deficient nature of the quinoline ring makes the C4-Br bond highly activated for oxidative addition by Palladium(0).

-

Reagents:

-

Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 eq)

-

Boronic Acid:

(1.2 eq) -

Catalyst:

(5 mol%) or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 15 minutes (Critical to prevent Pd oxidation).

-

Combine all reagents in a sealed vial.

-

Heat to 90–100°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black. Partition between water and EtOAc.

-

-

Troubleshooting: If protodebromination (loss of Br replaced by H) is observed, switch to anhydrous conditions using

in DMF.

Protocol: Displacement

Target: Installation of amines at C4 (e.g., for antibacterial side chains).

Rationale: The quinoline nitrogen activates the C4 position toward nucleophilic attack, similar to a vinylogous pyridine. The 8-F atom further enhances this electrophilicity by withdrawing electron density from the ring system.

-

Reagents:

-

Procedure:

-

Dissolve substrate in NMP.

-

Add amine.[4]

-

Heat to 120–140°C. (Microwave irradiation at 150°C for 20 mins is highly effective).

-

Note: No metal catalyst is required.

-

Medicinal Chemistry Applications

Kinase Inhibition (RTK Pathway)

The 4-aryl-quinoline motif is a classic ATP-competitive inhibitor scaffold.

-

Binding Mode: The Quinoline N1 acts as a H-bond acceptor from the kinase hinge region.

-

8-F Role: By lowering the pKa of N1, the 8-F reduces the desolvation penalty required for the inhibitor to enter the hydrophobic ATP pocket. It also creates a repulsive electrostatic interaction with backbone carbonyls if the binding pose is incorrect, enhancing selectivity.

Antibacterial Agents

Fluoroquinolones typically rely on a 6-F substituent. However, 8-fluoro analogs (often with C7 substituents) are investigated to overcome resistance mechanisms involving efflux pumps. The 8-F group alters the lipophilicity profile, potentially bypassing specific porin channels used by bacteria to exclude drugs.

References

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational chemistry for the synthesis route).

-

Bioorganic & Medicinal Chemistry Letters. (2019). "Fluoroquinolones Structural and Medicinal Developments." ScienceDirect. (Review of fluoroquinoline SAR).

-

BenchChem Protocols. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline." (Adapted for 4-bromoquinoline reactivity).

-

Journal of Organic Chemistry. (2003). "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." ACS Publications. (Validation of Pd-coupling on heteroaryl halides).

-

ResearchGate. "Calculated values of pKa(THF) of the quinoline substrates." (Data supporting the inductive effect of 8-position substitution).

Sources

potential biological activity of fluorinated bromoquinolines

An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Bromoquinolines

Foreword: The Strategic Imperative of Rational Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a journey of both discovery and design. We, as application scientists, stand at the confluence of these paths, tasked with not only identifying promising molecular scaffolds but also understanding the intricate atomic-level modifications that unlock their full potential. The quinoline nucleus represents one such "privileged scaffold," a structural motif repeatedly validated by nature and synthetic chemistry for its profound and diverse biological activities.[1][2][3]

However, the scaffold alone is but a starting point. The true artistry and scientific rigor lie in its functionalization. This guide delves into the strategic combination of two powerful halogen substituents—fluorine and bromine—on the quinoline core. The incorporation of fluorine, with its unique electronic properties, is a well-established strategy to enhance metabolic stability and binding affinity.[4][5] Bromine, in turn, offers distinct steric and electronic contributions, often leading to potent and sometimes novel mechanisms of action.[6][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid review but as a logical exploration, moving from foundational principles to specific biological activities and culminating in the detailed experimental protocols required to validate them. Our objective is to elucidate the causality behind the observed bioactivities of fluorinated bromoquinolines and to provide the practical, self-validating methodologies needed to advance these promising compounds from the bench to preclinical consideration.

The Quinoline Core: A Privileged Foundation

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1][8] This aromatic structure is not merely a synthetic curiosity; it is a recurring motif in a multitude of natural products and clinically approved drugs, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2][9] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for interactions with biological macromolecules, while its periphery allows for extensive chemical modification to fine-tune its activity, selectivity, and pharmacokinetic profile.[9]

The Influence of Halogenation: A Tale of Two Atoms

The introduction of halogens is a premier strategy in drug design. While often grouped, fluorine and bromine exert markedly different effects on a parent molecule.

The Fluorine Advantage: Enhancing Potency and Stability

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile.[4] The strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, thereby increasing the compound's half-life.[5] Furthermore, fluorine's ability to modulate the acidity of nearby functional groups and participate in electrostatic interactions can significantly enhance binding affinity to target proteins.[4] In the context of quinolones, the placement of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics, a modification known to confer broad-spectrum and potent antibacterial activity by enhancing the inhibition of bacterial DNA gyrase.[5][10]

The Bromine Effect: Modulating Selectivity and Mechanism

As a larger, more polarizable halogen, bromine introduces distinct steric bulk and the capacity for halogen bonding—a non-covalent interaction that can contribute to ligand-receptor binding. Several studies have demonstrated that the strategic placement of bromine atoms on the quinoline scaffold can lead to potent anticancer activity.[6][7][11] This is often achieved by directing the molecule's cytotoxic effects, for instance, by promoting apoptosis or inhibiting key enzymes like topoisomerase I, which is critical for DNA replication and repair.[7][11]

Key Biological Activities of Fluorinated Bromoquinolines

The confluence of fluorine and bromine on a quinoline scaffold creates a chemical entity with multifaceted therapeutic potential. The following sections explore the primary areas where these compounds have shown significant promise.

Anticancer Activity

The development of novel anticancer agents is a primary focus for quinoline-based drug discovery.[8] Fluorinated and brominated quinolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial. Key mechanisms include:

-

Topoisomerase Inhibition: Many quinolones function as "topoisomerase poisons," stabilizing the complex between the enzyme (like Topoisomerase I or II) and DNA, which leads to double-strand breaks and subsequent cell death.[7][12]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[13][14]

-

Induction of Apoptosis: A crucial hallmark of effective anticancer drugs is the ability to trigger programmed cell death. Fluorinated bromoquinolines have been shown to induce apoptosis, confirmed by markers like DNA laddering and caspase activation.[7][13]

-

Inhibition of Angiogenesis: Some quinoline derivatives can disrupt the formation of new blood vessels that tumors need to grow.[8]

Structure-Activity Relationship (SAR): The precise positioning of the fluorine and bromine atoms is critical. Studies indicate that chemical modifications at the C-3 and C-7 positions can be pivotal in converting antibacterial fluoroquinolones into potent anticancer agents.[12] Similarly, the presence of bromine at various positions on the quinoline ring has been directly linked to high cytotoxic activity and the ability to induce apoptosis.[6][7]

Table 1: Representative Cytotoxic Activity of Bromoquinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Compound 11 | C6 (Rat Glioblastoma) | BCPE | 15.4 µM | [7] |

| Compound 11 | HeLa (Cervical Cancer) | BCPE | 26.4 µM | [7] |

| Compound 11 | HT29 (Colon Adenocarcinoma) | BCPE | 15.0 µM | [7] |

| BrPQ5 | MCF-7 (Breast Cancer) | MTT | 3.12 µM | [15] |

| Derivative 65 | SR (Leukemia) | Growth Inhibition | 33.25% GI | [16] |

| Derivative 66 | UO-31 (Renal Cancer) | Growth Inhibition | 55.49% GI | [16] |

Note: The table showcases data for brominated quinolines and related structures to highlight the potency conferred by bromine. Data for dual-halogenated (fluoro- and bromo-) compounds are emerging.

Antimicrobial Activity

The legacy of fluoroquinolones as potent, broad-spectrum antibiotics is well-established.[17][18] Their mechanism is exquisitely targeted and highly effective.

Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][10][19] These enzymes are responsible for managing the topology of bacterial DNA during replication. By trapping them on the DNA, the drugs cause lethal double-strand breaks.[10] DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[5]

Structure-Activity Relationship (SAR): The SAR for antibacterial fluoroquinolones is well-defined:

-

C-6 Fluorine: A fluorine atom at this position is crucial for high potency and broad-spectrum activity.[10][20] It enhances both cell penetration and gyrase inhibition.[5]

-

C-7 Substituent: A piperazine ring or a similar nitrogen-containing heterocycle at the C-7 position is vital for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[21]

-

N-1 Substituent: An ethyl or cyclopropyl group at the N-1 position is important for overall antibacterial potency.[12]

The addition of a bromine atom to an established fluoroquinolone scaffold could further modulate its properties, potentially by increasing lipophilicity to improve penetration into certain types of bacteria or by creating new interactions within the enzyme-DNA complex.

Antiviral and Neuroprotective Potential

While less explored than their anticancer and antibacterial roles, quinoline derivatives show significant promise in virology and neurology.

-

Antiviral Activity: The quinoline scaffold has been identified in compounds with activity against various viruses.[2][9] The mechanisms are often virus-specific, targeting essential viral enzymes or processes like viral entry and replication.[22][23] The incorporation of fluorine is a known strategy in the development of antiviral drugs, suggesting that fluorinated bromoquinolines could be a promising, yet underexplored, class of antiviral agents.[24]

-

Neuroprotective Activity: The ability of the quinoline scaffold to cross the blood-brain barrier makes it an attractive starting point for CNS drug discovery.[3] Researchers are designing multifunctional quinoline derivatives to combat neurodegenerative diseases by simultaneously mitigating amyloid-induced toxicity, reducing oxidative stress, and exerting anti-inflammatory effects.[3][25] This "multi-target" approach is crucial for complex diseases like Alzheimer's and Parkinson's.

Experimental Evaluation: A Guide to Core Protocols

The validation of a compound's biological activity requires a systematic, hierarchical approach using robust and reproducible in vitro assays.[26] The following protocols represent the foundational experiments for evaluating the potential of novel fluorinated bromoquinolines. The causality behind each step is explained to provide a framework for sound experimental design.

Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a logical progression for screening novel compounds, starting with broad cytotoxicity and moving towards more specific, mechanism-based assays.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The evolution of fluorinated quinolones: pharmacology, microbiological activity, clinical uses, and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Best practices for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 23. Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 26. iv.iiarjournals.org [iv.iiarjournals.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-8-fluoro-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki-Miyaura Coupling

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid structure and ability to interact with biological targets have led to the development of drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents. The functionalization of the quinoline ring system is therefore of paramount importance for the exploration of new chemical space and the development of novel molecular entities with enhanced properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, has revolutionized the way synthetic chemists approach the construction of complex molecules.[1] The reaction's tolerance of a wide variety of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in both academic and industrial research.[2]

This application note provides a comprehensive guide to the experimental protocol for the Suzuki coupling of 4-Bromo-8-fluoro-7-methylquinoline, a substrate of interest for the synthesis of novel quinoline-based compounds. The protocol is designed to be a self-validating system, with in-depth explanations for the choice of reagents and reaction conditions, grounded in established mechanistic principles.

Plausible Synthesis of 4-Bromo-8-fluoro-7-methylquinoline

As 4-Bromo-8-fluoro-7-methylquinoline is not readily commercially available, a plausible multi-step synthesis is proposed based on established methodologies for the preparation of substituted quinolines.[3][4]

Synthetic Pathway Overview

The proposed synthesis commences with the appropriate aniline precursor, followed by the construction of the quinoline core, and subsequent halogenation steps to yield the target compound.

Caption: Plausible synthetic route to 4-Bromo-8-fluoro-7-methylquinoline.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 4-Bromo-8-fluoro-7-methylquinoline), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]

-

Transmetalation: The organic group from the organoboron species (boronic acid or its ester) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for the Suzuki Coupling of 4-Bromo-8-fluoro-7-methylquinoline

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials and Reagents

-

Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

-

Boronic Acid: Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02-0.05 equiv)

-

Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or a sealable reaction vial

-

Magnetic stirrer with heating capabilities

-

Condenser

-

Syringes and needles for transfer of degassed solvents

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial as oxygen can lead to the formation of undesired homocoupling byproducts.[7]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The use of an aqueous co-solvent is often beneficial for dissolving the inorganic base and facilitating the transmetalation step.[7]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Rationale for Experimental Choices

-

Substrate (4-Bromo-8-fluoro-7-methylquinoline): The bromo-substituent at the 4-position is the reactive site for oxidative addition. The electron-withdrawing fluorine at the 8-position and the electron-donating methyl group at the 7-position can influence the electronic properties of the quinoline ring and its reactivity.

-

Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used pre-catalyst for Suzuki couplings involving heteroaryl halides. The bulky and electron-rich dppf ligand facilitates both the oxidative addition and reductive elimination steps and can help to prevent catalyst deactivation.[8]

-

Base (K₂CO₃ or Cs₂CO₃): An inorganic base is essential for the activation of the boronic acid.[2] K₂CO₃ is a cost-effective and generally effective base. For more challenging couplings, the more soluble and basic Cs₂CO₃ can be employed to enhance the reaction rate.[8]

-

Solvent (1,4-Dioxane/Water): This solvent system is widely used for Suzuki reactions. Dioxane solubilizes the organic components, while water is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[7]

Data Presentation: Exemplary Reaction Conditions

The following table provides a starting point for the optimization of the Suzuki coupling of 4-Bromo-8-fluoro-7-methylquinoline with various boronic acids.

| Boronic Acid Partner | Catalyst Loading (mol%) | Base (equiv) | Solvent System | Temperature (°C) |

| Phenylboronic acid | 3 | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 |

| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 |

| 3-Pyridinylboronic acid | 5 | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 |

| 2-Thiopheneboronic acid | 5 | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. |

| Poor quality reagents | Ensure the boronic acid is pure and the solvents are anhydrous and properly degassed. | |

| Insufficient degassing | Thoroughly degas the reaction mixture with an inert gas for a longer duration. | |

| Formation of Homocoupling Product | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. |

| Decomposition of boronic acid | Use fresh boronic acid or consider using a more stable boronate ester. | |

| Hydrodehalogenation (loss of bromine) | Presence of protic impurities | Use anhydrous solvents and ensure the inert gas is dry. Consider a milder base. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 4-position of the 4-Bromo-8-fluoro-7-methylquinoline scaffold. The protocol outlined in this application note provides a robust starting point for the synthesis of a diverse library of novel quinoline derivatives. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation in their drug discovery and materials science endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 105(7), 2873-2920. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Precision Synthesis of Kinase Inhibitors Using 4-Bromo-8-fluoro-7-methylquinoline

Executive Summary & Strategic Rationale

The quinoline scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Bosutinib, Lenvatinib, Cabozantinib). This guide details the application of 4-Bromo-8-fluoro-7-methylquinoline as a high-value intermediate.

Unlike generic quinolines, this specific trisubstituted scaffold offers a unique tripartite advantage for Structure-Activity Relationship (SAR) optimization:

-

4-Bromo "Lynchpin": A highly reactive electrophilic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the "hinge-binding" or "solvent-front" moieties.

-

8-Fluoro Modulation: This substituent exerts a strong inductive effect (

), lowering the pKa of the quinoline nitrogen ( -

7-Methyl Anchoring: Provides a hydrophobic vector to engage the "gatekeeper" residue or hydrophobic pocket II, enhancing selectivity against kinases with smaller gatekeepers.

Chemical Reactivity Profile

The 4-bromo-8-fluoro-7-methylquinoline scaffold exhibits distinct electronic properties that dictate experimental conditions. The electron-withdrawing nature of the 8-fluoro substituent activates the C4-Br bond towards oxidative addition with Palladium(0), making it more reactive than non-fluorinated analogs.

Structural Logic & Binding Mode

The following diagram illustrates the conceptual binding mode of inhibitors derived from this scaffold within a typical ATP-binding pocket (e.g., c-Met or VEGFR).

Figure 1: Pharmacophoric mapping of the scaffold. The 4-position connects to the hinge binder, while 7-Me and 8-F tune selectivity and ADME properties.

Experimental Protocols

Protocol A: C-N Bond Formation (Buchwald-Hartwig Amination)

Application: Synthesis of 4-aminoquinolines (Type I/II inhibitors). Objective: Coupling the scaffold with an aniline or heterocyclic amine to target the kinase hinge region.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

-

Coupling Partner: Functionalized Aniline (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos (4-6 mol%) – Selected for its wide bite angle, promoting reductive elimination.

-

Base:

(2.0 equiv) – Superior solubility in organic solvents compared to -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a dried reaction vial with the quinoline substrate, aniline,

, -

Degassing: Seal the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-Dioxane via syringe. Sparging the solvent with Argon for 10 minutes prior to addition is critical to prevent catalyst poisoning.

-

Reaction: Heat the block to 100°C for 4–12 hours.

-

Checkpoint: Monitor via LC-MS. The 8-fluoro group may slightly retard reaction rate compared to non-fluorinated analogs due to steric crowding, but the electronic activation usually compensates.

-

-

Work-up: Cool to room temperature (RT). Filter through a Celite pad, eluting with EtOAc.

-

Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Optimization Table: Ligand Screening

| Ligand | Yield | Comment |

| Xantphos | 88% | Standard for 4-aminoquinolines. |

| BINAP | 75% | Good alternative; requires strictly anhydrous conditions. |

| BrettPhos | 92% | Use for sterically hindered or weak amines. |

| <40% | Insufficient activity for this deactivated system. |

Protocol B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of 4-arylquinolines (Biaryl type inhibitors). Objective: Installing an aromatic ring directly at the C4 position.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 4-Bromo-8-fluoro-7-methylquinoline (1.0 equiv)

-

Boronic Species: Aryl Boronic Acid/Pinacol Ester (1.3 equiv)

-

Catalyst:

(5 mol%) – Robust against air/moisture. -

Base:

(2.0 M aq. solution, 3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Assembly: Combine the quinoline, boronic acid, and catalyst in a microwave vial.

-

Solvent Addition: Add the Dioxane/Water mixture.

-

Activation: Irradiate in a microwave reactor at 110°C for 30 minutes (or reflux in oil bath for 4 hours).

-

Note: The 8-fluoro substituent stabilizes the C-Br bond against hydrolysis, reducing phenol byproduct formation compared to non-fluorinated analogs.

-

-

Extraction: Dilute with water, extract with DCM (x3). Dry organics over

. -

Purification: Silica gel chromatography.

Synthesis Workflow Diagram

The following flowchart visualizes the decision matrix for functionalizing the scaffold.

Figure 2: Divergent synthesis pathways for generating Type I and Type II kinase inhibitors.

Troubleshooting & Quality Control

Common Issues

-

Protodehalogenation: If the Br is replaced by H (forming 8-fluoro-7-methylquinoline), the reaction temperature is likely too high, or the solvent is "wet" (acting as a hydride source).

-

Fix: Switch to strictly anhydrous Toluene for Buchwald couplings.

-

-

Homocoupling: Formation of Quinoline-Quinoline dimers.

-

Low Conversion (Sterics): The 7-methyl and 8-fluoro groups create a sterically crowded environment around C4.

-

Fix: Switch to SPhos or RuPhos ligands (Buchwald) or Sphos-Pd-G2 (Suzuki), which are designed for hindered substrates.

-

Analytical Validation

-

1H NMR (DMSO-d6): The C3-H proton of the quinoline ring is a diagnostic handle. Upon substitution at C4, the C3-H doublet (typical of the starting material) will shift significantly or disappear (if C3 is also substituted, though rare in this workflow).

-

19F NMR: Essential for confirming the integrity of the 8-Fluoro group. A singlet around -130 to -140 ppm (depending on reference) confirms the F is intact and not displaced by nucleophiles (a rare but possible side reaction with strong alkoxides).

References

-

Review of Quinoline Scaffolds: Musiol, R. (2017). "Structure-Activity Relationship Studies of Quinoline Derivatives." Medicinal Chemistry, 13(5).

-

Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Suzuki Coupling on Quinolines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

c-Met Inhibitor SAR (Foretinib/Cabozantinib Analogs): Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor." Molecular Cancer Therapeutics, 10(12), 2298-2308.

-

8-Fluoroquinoline Properties: "Synthesis and Applications of Fluoroquinoline Derivatives." BenchChem Technical Guides.

Sources

Development of Novel Anticancer Agents from Substituted Quinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has emerged as a cornerstone in the development of novel anticancer therapeutics. Its versatile structure allows for diverse substitutions, leading to compounds with a wide range of biological activities and mechanisms of action. This guide provides an in-depth exploration of the synthesis, in vitro and in vivo evaluation, and structure-activity relationships of substituted quinolines as potential anticancer agents. Authored with the senior application scientist in mind, this document integrates technical protocols with the underlying scientific rationale to empower researchers in their quest for more effective cancer treatments.

Synthetic Strategies for Substituted Quinolines

The foundation of developing novel quinoline-based anticancer agents lies in robust and flexible synthetic methodologies. The Friedländer synthesis is a classical and widely employed method for constructing the quinoline core.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by an acid or base.[2]

Protocol 1: Friedländer Annulation for Substituted Quinoline Synthesis

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline derivative.

Rationale: This acid-catalyzed condensation reaction proceeds through an initial aldol-type addition followed by a cyclization and dehydration cascade to form the quinoline ring. The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate a variety of substrates.

Materials:

-

2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

-

Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

-

Acid catalyst (e.g., concentrated Hydrochloric Acid or p-Toluenesulfonic acid) (catalytic amount)

-

Ethanol (as solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol) in ethanol.

-

Add a catalytic amount of the acid catalyst to the solution.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired substituted quinoline.

In Vitro Evaluation of Anticancer Activity

A critical step in the drug discovery pipeline is the in vitro assessment of the cytotoxic and mechanistic effects of newly synthesized compounds. This section details key protocols for evaluating the anticancer potential of substituted quinolines.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4]

Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic effect.

Protocol 2: MTT Assay for Determining IC50 Values

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microplates

-

Substituted quinoline compounds (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The Annexin V-FITC assay is a widely used method to detect early and late apoptotic cells.[5][6]

Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[5] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]

Protocol 3: Apoptosis Analysis by Flow Cytometry

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Ice-cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the quinoline compounds. For adherent cells, use trypsin and collect both the detached and adherent cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content is a standard method to determine the cell cycle distribution of a cell population.[7]

Rationale: Propidium iodide (PI) stoichiometrically binds to DNA.[7] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

-

Treated and untreated cancer cells

-

Ice-cold PBS

-

70% ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash them with ice-cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash them twice with ice-cold PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A is included to degrade RNA and prevent its staining by PI.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

In Vivo Efficacy Assessment

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of promising anticancer compounds in a whole-organism context. Xenograft mouse models are widely used for this purpose.[8]

Rationale: Xenograft models involve the implantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and the evaluation of drug efficacy in a living system.[8]

Protocol 5: Subcutaneous Xenograft Mouse Model

Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Human cancer cell line of interest

-

Sterile PBS or Matrigel

-

Syringes and needles

-

Anesthetics

-

Calipers for tumor measurement

-

Substituted quinoline compound formulated for in vivo administration

Procedure:

-

Cell Preparation and Implantation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10^6 cells in 100 µL). Inject the cell suspension subcutaneously into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment: Randomize the mice into treatment and control groups. Administer the substituted quinoline compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group to determine the in vivo efficacy of the compound.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of quinoline derivatives and their anticancer activity is crucial for the rational design of more potent and selective agents.

Key SAR Observations:

-

Substitution at C2 and C4: The introduction of various substituents at the C2 and C4 positions of the quinoline ring has been shown to significantly influence anticancer activity. For instance, 2,4-disubstituted quinolines have demonstrated excellent results through various mechanisms of action.[9]

-

Substitution at C7: The presence of a large and bulky alkoxy substituent at the 7-position can be beneficial for antiproliferative activity.

-

Amino Side Chains at C4: The addition of amino side chains at the 4-position often enhances the anticancer properties of quinoline compounds. The length of the alkylamino side chain can also affect potency.

Table 1: In Vitro Cytotoxicity of Selected Substituted Quinoline Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | HCT116 (Colon) | < 1.0 | [10] |

| 2 | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/mL) | [9] |

| 3 | Quinoline-chalcone hybrid 9i | A549 (Lung) | 1.91 | [6] |

| 4 | Quinoline-chalcone hybrid 9j | K-562 (Leukemia) | 2.33 | [6] |

| 5 | 2,3-disubstituted-6,7-dimethoxyquinoline derivative | Various | Varies | [9] |

| 6 | N-alkylated, 2-oxoquinoline derivative | HEp-2 (Larynx) | Varies | [9] |

Visualization of Key Signaling Pathways and Workflows

Many quinoline-based anticancer agents exert their effects by targeting specific signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for elucidating the mechanism of action of novel compounds.

Signaling Pathways Targeted by Quinoline Derivatives

Substituted quinolines have been shown to inhibit several key signaling pathways involved in cancer progression, including:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[5]

-

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12]

-

MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[13]

-

p53 Signaling Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis.[4][8]

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of VEGFR-2 signaling by substituted quinolines.

Diagram 3: Experimental Workflow for Anticancer Drug Development

Caption: A general workflow for the development of quinoline-based anticancer agents.

References

- BenchChem. (2025).

-

El-Gamal, M. I., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103441. [Link]

- BenchChem. (2025).

- (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Journal of Molecular Structure, 1298, 137024.

- (2022). SAR of quinoline derivatives as VEGFR-2 Inhibitors.

-

Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3866. [Link]

- Al-Ostoot, F. H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2276.

- (2026). A trifluoromethyl quinoline derivative targets SGK1 and modulates the PI3K/AKT pathway to inhibit prostate cancer progression.

- Sanna, V., et al. (2020).

- O'Brien, J., et al. (2014). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 19(9), 13836-13863.

- Ali, H. I., et al. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Archiv der Pharmazie, 355(2), e2100359.

- Wang, Y., et al. (2020). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. European Journal of Medicinal Chemistry, 208, 112836.

- (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.

- (2008). Differential antiproliferative mechanisms of novel derivative of benzimidazo[1,2-α]quinoline in colon cancer cells depending on their p53 status. Molecular Cancer Therapeutics, 7(7), 2057-2067.

- Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 239-251.

-

Wang, Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55071. [Link]

- J&K Scientific LLC. (2025). Friedländer Synthesis.

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved February 22, 2026, from [Link]

- SciSpace. (n.d.).

- (2025). Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review.

- BenchChem. (2025).

- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 453-467.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, biological evaluation and in silico studies of novel quinoline derivatives as potential radioprotective molecules targeting the TLR2 and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Strategic C4-Arylation of 8-Fluoroquinoline Scaffolds: From Precursor Synthesis to Cross-Coupling Optimization

Topic: Strategic C4-Arylation of 8-Fluoroquinoline Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Rationale

The 8-fluoroquinoline scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in next-generation antibiotics (fluoroquinolones), kinase inhibitors (e.g., c-Met, VEGFR), and antimalarial agents.[1]

Why the 8-Fluoro Modification?

-

Metabolic Stability: The C8-fluorine atom blocks metabolic oxidation at a typically labile position.

-

Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the quinoline nitrogen, reducing non-specific binding and improving membrane permeability.

-

Conformational Locking: The 8-F substituent can induce specific conformational preferences via intramolecular electrostatic interactions (e.g., with C1-substituents in dihydroquinolines).

The Synthetic Challenge: Introducing aryl groups at the C4 position is critical for expanding Structure-Activity Relationships (SAR). While C2-functionalization is often favored by nucleophilic attack, C4-arylation requires specific activation. This guide details the two most reliable strategies:

-

The Robust Route: De novo synthesis of 4-chloro-8-fluoroquinoline followed by Suzuki-Miyaura cross-coupling.

-

The Emerging Route: Direct C-H arylation strategies for late-stage functionalization.

Synthetic Pathway Visualization

The following workflow illustrates the primary "Robust Route" (Gould-Jacobs type) and the decision points for optimization.

Figure 1: Step-wise synthetic workflow for the construction of 4-aryl-8-fluoroquinolines via the Gould-Jacobs reaction and subsequent Pd-catalyzed coupling.

Detailed Protocols

Protocol A: Synthesis of 4-Chloro-8-fluoroquinoline Scaffold